tert-Butyl 1-acetylcyclopropanecarboxylate

Overview

Description

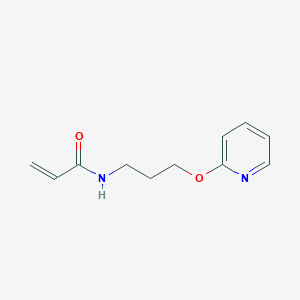

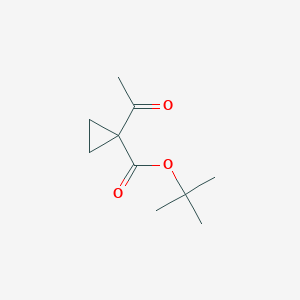

“tert-Butyl 1-acetylcyclopropanecarboxylate” is a chemical compound with the CAS Number: 102540-66-9 and a molecular weight of 184.24 . Its IUPAC name is tert-butyl 1-acetylcyclopropane-1-carboxylate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H16O3/c1-7(11)10(5-6-10)8(12)13-9(2,3)4/h5-6H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 184.24 .Scientific Research Applications

Iridium-Catalyzed Alkylation of Acetates

Iridium-catalyzed alkylation of acetates with primary alcohols and diols, utilizing tert-BuOK and IrCl(cod) as a catalyst, presents a novel method for direct synthesis of carboxylates, crucial in organic and industrial chemistry. This process allows for the efficient production of compounds like tert-butyl hexanoate and di-tert-butyl tridecanoate from tert-butyl acetate and respective alcohols, highlighting the versatility of tert-butyl acetates in synthetic applications (Iuchi, Obora, & Ishii, 2010).

Solvent Influence on tert-Butylcarbene Reactivity

The reactivity of tert-butylcarbene is significantly influenced by the solvent, with two different sources producing varied products like 1,1-dimethylcyclopropane and 2-methyl-2-butene. This study emphasizes the critical role of solvents in determining the outcome of reactions involving tert-butylcarbene, demonstrating its potential in organic synthesis (Ruck & Jones, 1998).

Versatility of N-tert-Butanesulfinyl Imines

N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for asymmetric synthesis of amines. This methodology facilitates the production of a wide range of enantioenriched amines, including amino acids and alcohols, showcasing the utility of N-tert-butanesulfinyl imines in the synthesis of chiral compounds (Ellman, Owens, & Tang, 2002).

tert-Butyl Group in Medicinal Chemistry

The tert-butyl group, a common motif in medicinal chemistry, often modifies bioactive compounds' properties, such as lipophilicity and metabolic stability. This study provides insights into alternative substituents, enhancing the understanding of tert-butyl group applications and implications in drug discovery (Westphal et al., 2015).

Blue Emissive Nanofibers with tert-Butyl Carbazo

Benzothizole-modified carbazole derivatives, particularly those with a tert-butyl moiety, demonstrate strong blue light emission and serve as fluorescent sensory materials for detecting volatile acid vapors. This highlights the role of tert-butyl groups in enhancing the properties of organogelation-based chemosensors (Sun et al., 2015).

Cyanobacterial 1-Butanol Production

The transfer of a modified CoA-dependent 1-butanol production pathway into Synechococcus elongatus PCC 7942, using tert-enoyl-CoA reductase from Treponema denticola, represents a novel approach for autotrophic 1-butanol production from CO2. This innovative use of cyanobacteria for chemical synthesis underscores the potential of tert-butyl related compounds in biotechnological applications (Lan & Liao, 2011).

properties

IUPAC Name |

tert-butyl 1-acetylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-7(11)10(5-6-10)8(12)13-9(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPNOGPKTZGTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)

![1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2366923.png)

![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)

![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)

![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)

![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)

![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)